6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. . This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the chromenone core, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a chromenone precursor. The reaction conditions often require the use of solvents like acetone or dichloromethane and catalysts such as anhydrous potassium carbonate . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one can be compared with other chromenone derivatives, such as:
- 6-Bromo-3-methyl-4H-chromen-4-one
- 7-Fluoro-4H-chromen-4-one
- 8-Methyl-4H-chromen-4-one
These compounds share similar structural features but differ in the substitution pattern, which can influence their chemical reactivity and biological activity. The unique combination of bromine, fluorine, and methyl groups in this compound makes it distinct and potentially more versatile in various applications .
Eigenschaften
Molekularformel |
C10H6BrFO2 |
---|---|
Molekulargewicht |
257.06 g/mol |
IUPAC-Name |
6-bromo-7-fluoro-8-methylchromen-4-one |
InChI |
InChI=1S/C10H6BrFO2/c1-5-9(12)7(11)4-6-8(13)2-3-14-10(5)6/h2-4H,1H3 |
InChI-Schlüssel |
MXDSSIHPCFSATL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(=C1F)Br)C(=O)C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.